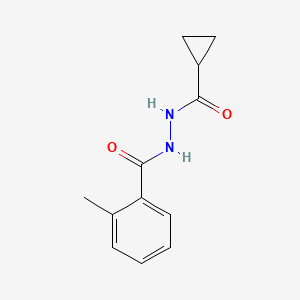
N'-(cyclopropylcarbonyl)-2-methylbenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclopropylcarbonyl)-2-methylbenzohydrazide, commonly known as CCMB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCMB has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
作用机制
The mechanism of action of CCMB is not fully understood. However, it is believed that CCMB exerts its antibacterial activity by inhibiting the synthesis of bacterial cell walls. CCMB has been shown to inhibit the activity of enzymes involved in cell wall biosynthesis, such as UDP-N-acetylmuramyl-L-alanine synthase and UDP-N-acetylglucosamine 1-carboxyvinyltransferase. CCMB's antifungal activity is believed to be due to its ability to disrupt the fungal cell membrane. CCMB has been shown to cause membrane depolarization and the release of intracellular contents in Candida albicans. The mechanism of CCMB's antitumor activity is not well understood, but it is believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
CCMB has been shown to have a low toxicity profile and does not exhibit significant cytotoxicity against normal human cells. CCMB has also been shown to possess antioxidant activity and can scavenge free radicals. In addition, CCMB has been reported to possess anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
实验室实验的优点和局限性
One advantage of CCMB is its broad-spectrum antibacterial and antifungal activity. CCMB has been shown to be effective against multidrug-resistant strains of bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents. Another advantage of CCMB is its low toxicity profile, which makes it a safer alternative to some of the currently available antimicrobial agents. One limitation of CCMB is its limited solubility in aqueous solutions, which can make it difficult to formulate for use in vivo.
未来方向
There are several future directions for the research and development of CCMB. One direction is the optimization of the synthesis method to improve the yield and purity of CCMB. Another direction is the investigation of CCMB's mechanism of action, which could lead to the development of more potent and selective antimicrobial and antitumor agents. Further studies are also needed to evaluate the safety and efficacy of CCMB in vivo, as well as its potential for use in combination therapy with other antimicrobial and antitumor agents.
合成方法
The synthesis of CCMB involves the reaction of 2-methylbenzohydrazide with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to CCMB by the addition of a strong acid. The yield of CCMB can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.
科学研究应用
CCMB has been extensively studied for its potential therapeutic applications. It has been shown to possess antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. CCMB has also been shown to possess antifungal activity against various fungi, including Candida albicans. In addition, CCMB has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
属性
IUPAC Name |
N'-(cyclopropanecarbonyl)-2-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-4-2-3-5-10(8)12(16)14-13-11(15)9-6-7-9/h2-5,9H,6-7H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPVJTBATZVZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methyl-7-[(4-methylbenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5747166.png)

![1-{3-[(4-bromobenzyl)oxy]phenyl}ethanone](/img/structure/B5747179.png)
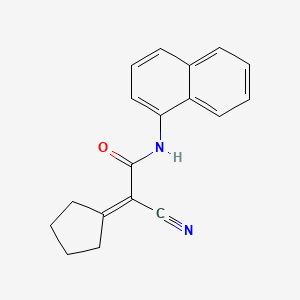
![N-[2-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B5747204.png)
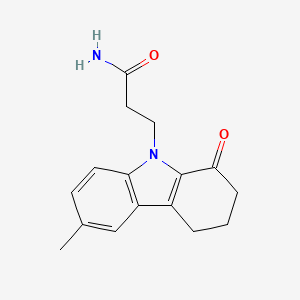
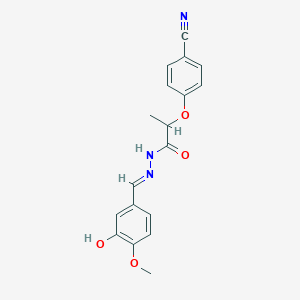

![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5747240.png)
![5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5747255.png)
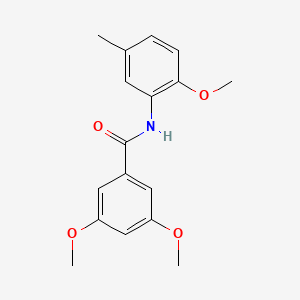
![3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747268.png)
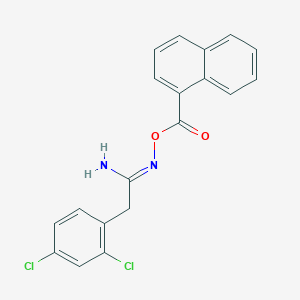
![1-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5747277.png)